Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
“Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the nitrogen atom in the amino group.
Thieno[2,3-b]pyridine Core: This fused heterocyclic system consists of a thiophene ring (thieno) and a pyridine ring. The numbering of the atoms follows the thieno[2,3-b]pyridine nomenclature.
Functional Groups:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example
Major Products: The products formed would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligands for transition metal catalysis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: Possible applications in materials science, such as organic semiconductors or functional coatings.
Mechanism of Action
The exact mechanism of action remains speculative without experimental data. understanding its interactions with specific receptors or enzymes would be crucial for drug development.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related heterocyclic systems.
Biological Activity
Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with an ethyl ester group and a trifluoromethyl substituent. The presence of the furan ring and amino group enhances its reactivity and potential therapeutic applications. Its molecular formula is C15H11F3N2O3S, with a molecular weight of approximately 368.32 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. Its structural similarities to other thieno[2,3-b]pyridine derivatives suggest potential for similar therapeutic applications.
Antitumor Activity
Several studies have highlighted the antitumor potential of thieno[2,3-b]pyridine derivatives:
- Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that compounds related to this compound inhibited cell growth with minimal effects on non-tumorigenic cells (MCF-12A) . For instance, a related compound showed a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating significant cytotoxicity.
- Mechanism of Action : The mechanism appears to involve cell cycle arrest rather than apoptosis, as evidenced by flow cytometry results showing an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle after treatment with the compound .
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-amino-6-(phenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | Phenyl instead of furan | Antitumor activity |
Methyl 3-amino-thieno[3,2-b]pyridine derivatives | Varied substitutions on pyridine | Antimicrobial activity |
Ethyl 3-amino-thieno[2,3-b]pyridine derivatives | Different ester groups | Kinase inhibition |
The combination of a trifluoromethyl group and a furan ring within the thieno[2,3-b]pyridine framework may enhance its pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
- In Vivo Studies : In chick chorioallantoic membrane (CAM) models, certain thieno[2,3-b]pyridine derivatives demonstrated reduced tumor size, supporting their potential as anticancer agents in vivo. These studies are crucial for evaluating the translational potential of these compounds into clinical settings.
- Cytotoxicity Assays : The cytotoxic effects of related compounds were assessed using various assays (e.g., trypan blue exclusion and bromodeoxyuridine incorporation), confirming their selective toxicity against cancer cells while sparing normal cells .
Properties
Molecular Formula |
C15H11F3N2O3S |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H11F3N2O3S/c1-2-22-14(21)12-11(19)10-7(15(16,17)18)6-8(20-13(10)24-12)9-4-3-5-23-9/h3-6H,2,19H2,1H3 |
InChI Key |
WASMHHKYMMDXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N |
Origin of Product |
United States |
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